

An In-depth Technical Guide to 2-Bromo-3-phenylpyridine

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Compound of Interest

Compound Name: 2-Bromo-3-phenylpyridine

Cat. No.: B1272039

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Bromo-3-phenylpyridine**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the molecule's physicochemical characteristics, provides an experimental protocol for its synthesis via Suzuki-Miyaura coupling, and outlines a conceptual workflow for its application in drug discovery research, including its potential role in the PI3K/AKT/mTOR signaling pathway.

Core Data Presentation

A summary of the key quantitative data for **2-Bromo-3-phenylpyridine** is presented in Table 1 for easy reference and comparison.

Property	Value
Molecular Weight	234.09 g/mol
Molecular Formula	C ₁₁ H ₈ BrN
CAS Number	32864-29-2
Predicted Boiling Point	321.3 ± 22.0 °C
Predicted Density	1.426 ± 0.06 g/cm ³

Experimental Protocols

The synthesis of **2-Bromo-3-phenylpyridine** can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following protocol is adapted from established methodologies for the synthesis of similar phenylpyridine compounds.

Synthesis of **2-Bromo-3-phenylpyridine** via Suzuki-Miyaura Coupling

This protocol describes the synthesis of **2-Bromo-3-phenylpyridine** from 2,3-dibromopyridine and phenylboronic acid. The reaction selectively functionalizes the 3-position of the pyridine ring.

Materials:

- 2,3-Dibromopyridine
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Acetonitrile (MeCN)
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Diatomaceous earth
- Petroleum ether
- Ethyl acetate
- Argon gas

Equipment:

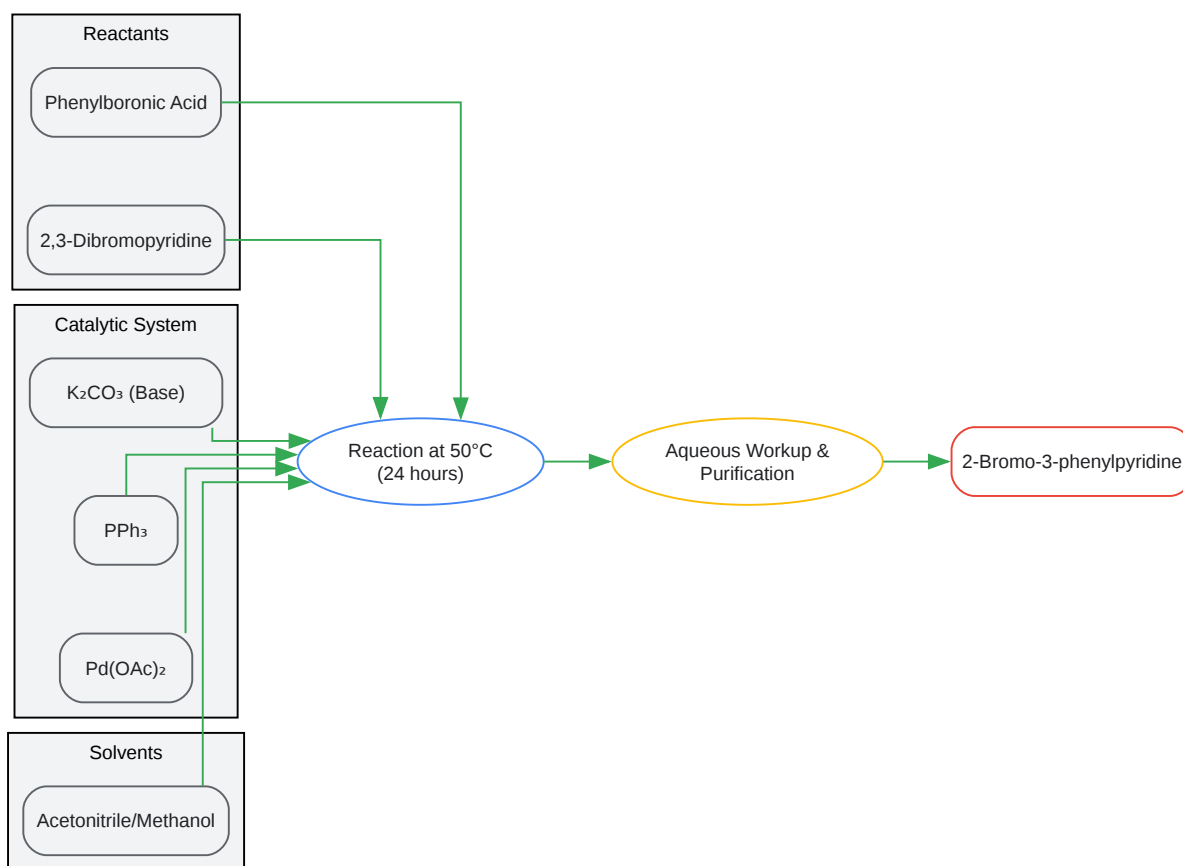
- Screw-capped vial
- Magnetic stirrer and stir bar
- Oil bath
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- To a screw-capped vial, add 2,3-dibromopyridine (2.0 mmol, 474 mg), phenylboronic acid (2.1 mmol), potassium carbonate (4.0 mmol, 560 mg), triphenylphosphine (10 mol%, 52 mg), and palladium(II) acetate (5 mol%, 23 mg).
- Add a 2:1 solvent mixture of acetonitrile and methanol (15 mL).
- Seal the vial and displace the atmosphere with argon three times to ensure an inert environment.
- Place the reaction mixture in a preheated oil bath at 50°C and stir for 24 hours.
- Upon completion, allow the mixture to cool to room temperature.
- Filter the reaction mixture through a pad of diatomaceous earth to remove solid impurities.
- Concentrate the filtrate under reduced pressure.
- Dissolve the resulting residue in dichloromethane (20 mL) and wash with water (3 x 10 mL).
- Dry the organic phase over anhydrous sodium sulfate.
- Remove the solvent by evaporation under reduced pressure.
- Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate (30:1) eluent system to afford pure **2-Bromo-3-phenylpyridine**.

Mandatory Visualizations

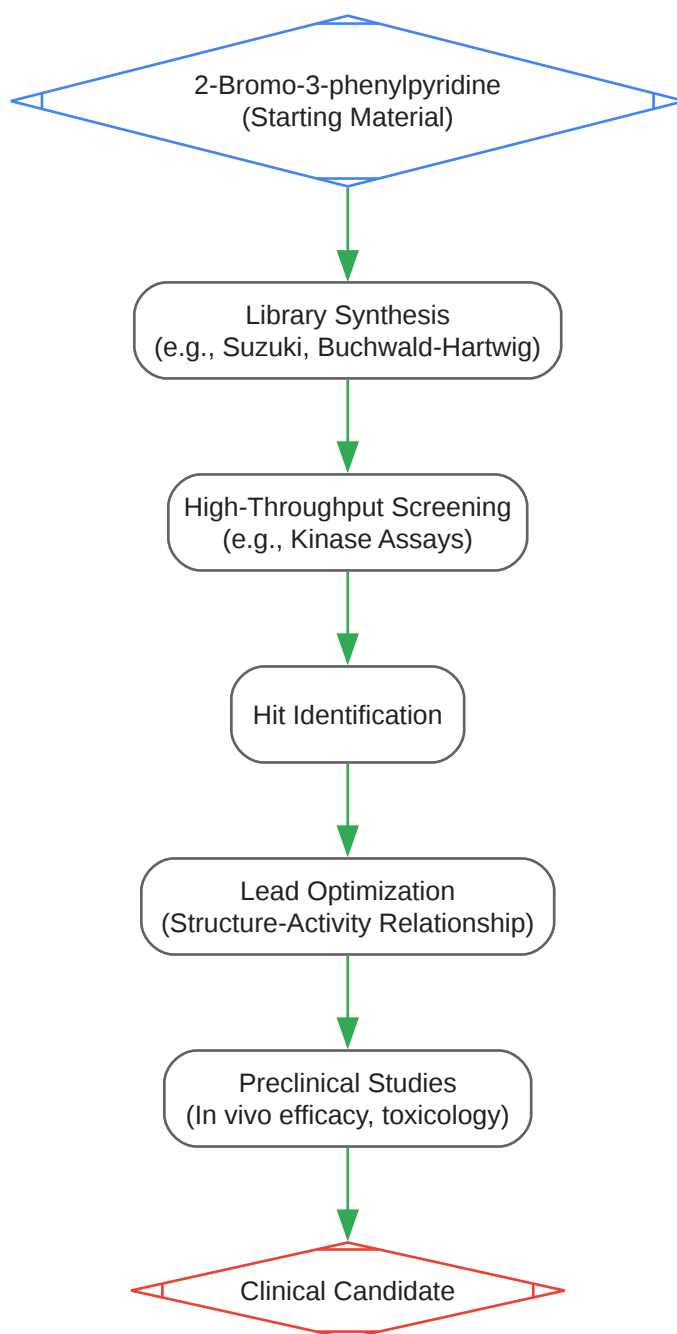
Diagram 1: Synthesis of **2-Bromo-3-phenylpyridine** via Suzuki-Miyaura Coupling



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Caption: Workflow for the synthesis of **2-Bromo-3-phenylpyridine**.

Diagram 2: Conceptual Drug Discovery Workflow



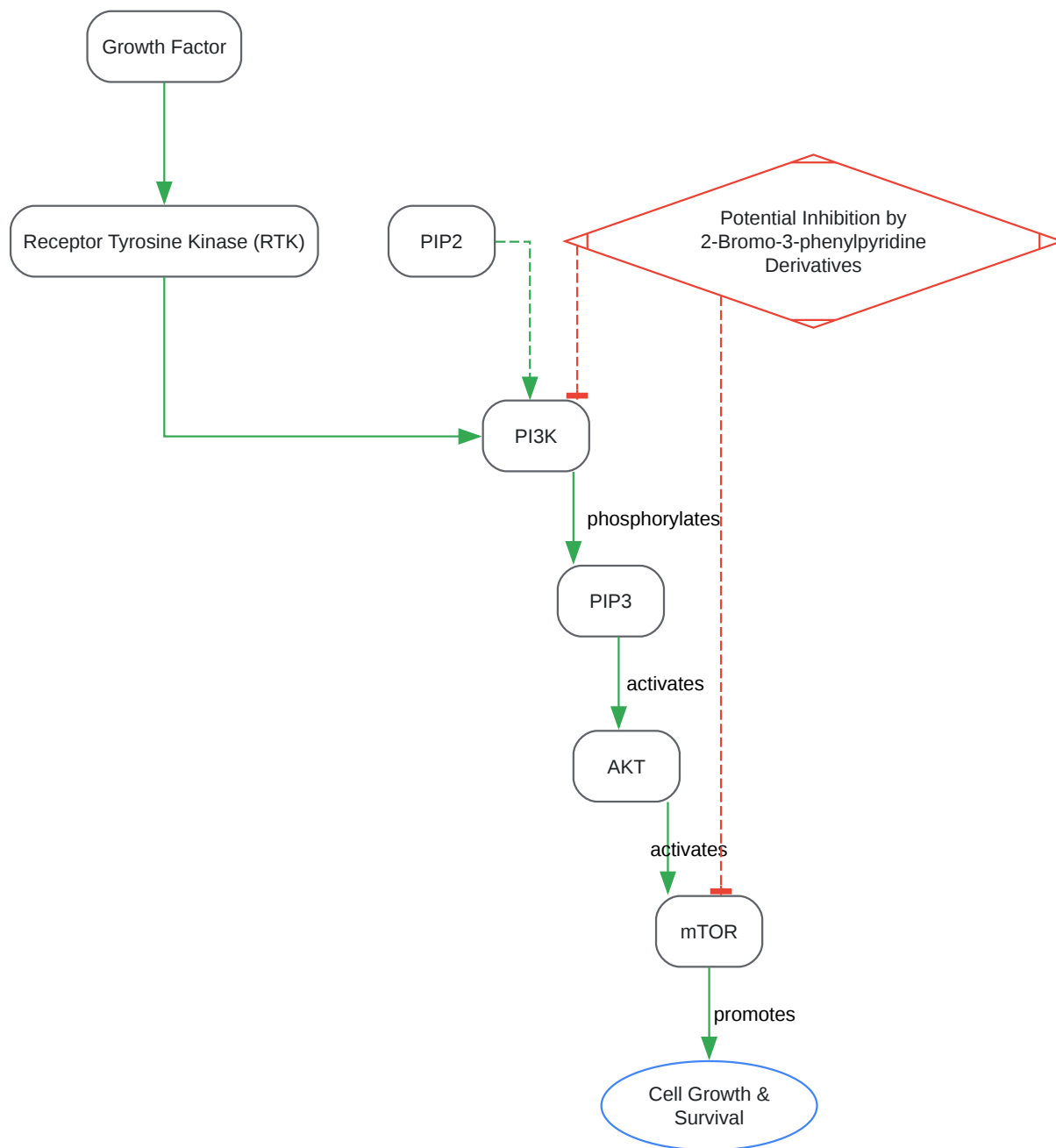
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Caption: A conceptual workflow for drug discovery.

Diagram 3: Potential Involvement in the PI3K/AKT/mTOR Signaling Pathway

While direct evidence for the interaction of **2-Bromo-3-phenylpyridine** with the PI3K/AKT/mTOR pathway is not yet established, its structural motifs are present in known

inhibitors of this pathway. The following diagram illustrates a simplified representation of this critical signaling cascade, which is often dysregulated in cancer.



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Caption: Simplified PI3K/AKT/mTOR signaling pathway.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-3-phenylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272039#molecular-weight-of-2-bromo-3-phenylpyridine]

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